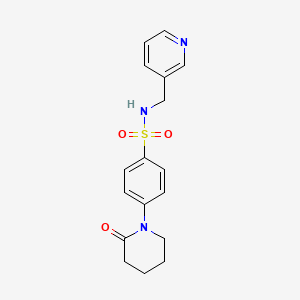
4-(2-oxo-1-piperidinyl)-N-(3-pyridinylmethyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-oxo-1-piperidinyl)-N-(3-pyridinylmethyl)benzenesulfonamide, also known as OPB-9195, is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic applications.
作用機序
4-(2-oxo-1-piperidinyl)-N-(3-pyridinylmethyl)benzenesulfonamide is believed to exert its therapeutic effects by targeting the NF-κB signaling pathway, which is involved in the regulation of various cellular processes such as inflammation and cell survival. 4-(2-oxo-1-piperidinyl)-N-(3-pyridinylmethyl)benzenesulfonamide has been shown to inhibit the activation of NF-κB by preventing the phosphorylation and degradation of its inhibitor, IκBα.
Biochemical and Physiological Effects:
4-(2-oxo-1-piperidinyl)-N-(3-pyridinylmethyl)benzenesulfonamide has been shown to have various biochemical and physiological effects. In a study conducted on mice, 4-(2-oxo-1-piperidinyl)-N-(3-pyridinylmethyl)benzenesulfonamide was found to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6, which are known to be involved in the pathogenesis of various diseases such as cancer and neurodegenerative diseases. 4-(2-oxo-1-piperidinyl)-N-(3-pyridinylmethyl)benzenesulfonamide has also been shown to reduce the production of reactive oxygen species (ROS), which are known to cause oxidative damage to cells and tissues.
実験室実験の利点と制限
One of the advantages of using 4-(2-oxo-1-piperidinyl)-N-(3-pyridinylmethyl)benzenesulfonamide in lab experiments is its specificity for the NF-κB signaling pathway, which makes it a valuable tool for studying the role of this pathway in various cellular processes. However, one of the limitations of using 4-(2-oxo-1-piperidinyl)-N-(3-pyridinylmethyl)benzenesulfonamide is its potential toxicity, which may limit its use in certain experimental settings.
将来の方向性
There are several future directions for the study of 4-(2-oxo-1-piperidinyl)-N-(3-pyridinylmethyl)benzenesulfonamide. One direction is to further investigate its potential as a therapeutic agent for cancer and neurodegenerative diseases. Another direction is to study its effects on other cellular processes that are regulated by the NF-κB signaling pathway, such as cell proliferation and apoptosis. Additionally, further studies are needed to determine the optimal dosage and administration of 4-(2-oxo-1-piperidinyl)-N-(3-pyridinylmethyl)benzenesulfonamide for therapeutic use.
合成法
The synthesis of 4-(2-oxo-1-piperidinyl)-N-(3-pyridinylmethyl)benzenesulfonamide involves the reaction of 4-chlorobenzenesulfonyl chloride with 3-pyridinemethanol to form 4-(3-pyridinylmethyl)benzenesulfonyl chloride. This intermediate is then reacted with piperidin-2-one to produce 4-(2-oxo-1-piperidinyl)-N-(3-pyridinylmethyl)benzenesulfonamide.
科学的研究の応用
4-(2-oxo-1-piperidinyl)-N-(3-pyridinylmethyl)benzenesulfonamide has been studied for its potential therapeutic applications in various fields of scientific research. In the field of cancer research, it has been shown to inhibit the growth of cancer cells by targeting the tumor microenvironment. In a study conducted on pancreatic cancer cells, 4-(2-oxo-1-piperidinyl)-N-(3-pyridinylmethyl)benzenesulfonamide was found to reduce the expression of pro-inflammatory cytokines and chemokines, which are known to promote tumor growth and metastasis.
In the field of neuroscience, 4-(2-oxo-1-piperidinyl)-N-(3-pyridinylmethyl)benzenesulfonamide has been studied for its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In a study conducted on mice, 4-(2-oxo-1-piperidinyl)-N-(3-pyridinylmethyl)benzenesulfonamide was found to improve cognitive function and reduce the accumulation of beta-amyloid plaques, which are characteristic of Alzheimer's disease.
特性
IUPAC Name |
4-(2-oxopiperidin-1-yl)-N-(pyridin-3-ylmethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3S/c21-17-5-1-2-11-20(17)15-6-8-16(9-7-15)24(22,23)19-13-14-4-3-10-18-12-14/h3-4,6-10,12,19H,1-2,5,11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWJSGYUSTHSUKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)C2=CC=C(C=C2)S(=O)(=O)NCC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 4-{[(2-chlorophenyl)sulfonyl]oxy}benzoate](/img/structure/B5163276.png)
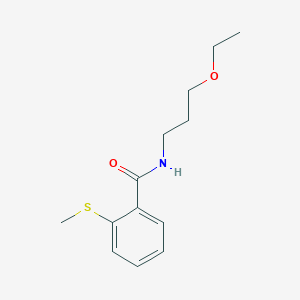
![4-{[4-(1-piperidinylsulfonyl)-2-thienyl]carbonyl}morpholine](/img/structure/B5163285.png)
![2-dibenzo[b,d]furan-3-yl-4,7-diphenyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B5163298.png)
![N-cyclopentyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-2-(1-methyl-1H-pyrrol-3-yl)acetamide](/img/structure/B5163302.png)
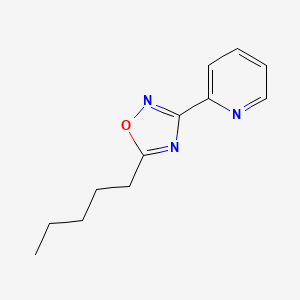
![6-methoxy-4-phenyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B5163319.png)
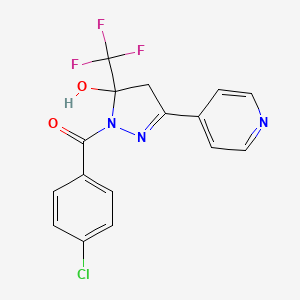
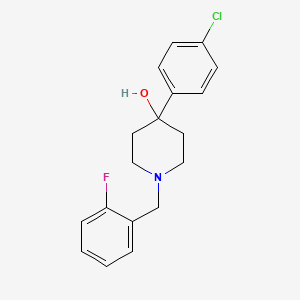
![dimethyl [(2,3,5,6-tetrafluoro-1,4-phenylene)bis(oxy-4,1-phenylene)]biscarbamate](/img/structure/B5163361.png)
![N-(2,5-dimethoxy-4-{[3-(3,4,5-trimethoxyphenyl)acryloyl]amino}phenyl)benzamide](/img/structure/B5163376.png)
![4-[(4-bromophenoxy)acetyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5163382.png)
![1-(hydroxymethyl)-17-(4-iodo-2-methylphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5163387.png)
![N-{2-[(3,4-difluorophenyl)amino]-2-oxoethyl}-2-fluorobenzamide](/img/structure/B5163395.png)